5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde is a complex organic compound notable for its potential applications in medicinal chemistry. This compound belongs to a class of tricyclic compounds that exhibit inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers and other diseases.
This compound is classified as a tricyclic sulfonamide derivative, characterized by the presence of a benzenesulfonyl group and multiple aromatic and heterocyclic rings. It falls under the category of small-molecule inhibitors designed for targeted therapy in oncology.
The synthesis of 5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde involves several key steps:
Technical details regarding reaction conditions (temperature, solvents) and yields are often documented in synthetic protocols within patent filings or research articles .
The molecular structure of 5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde can be represented using its chemical formula:
Key structural features include:
The compound can undergo various chemical reactions typical for organic compounds with multiple functional groups:
Technical details about these reactions include specific reagents and conditions that facilitate these transformations efficiently .
The mechanism of action for 5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde primarily revolves around its role as an FGFR inhibitor:
Data from biological assays reveal that this compound exhibits significant inhibitory activity against FGFRs at nanomolar concentrations .
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that careful handling is required due to potential reactivity with strong bases or acids .
The primary application of 5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde lies in its potential as an anticancer agent:
Research continues to explore its pharmacokinetic properties and therapeutic index to establish safety profiles for clinical applications .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0